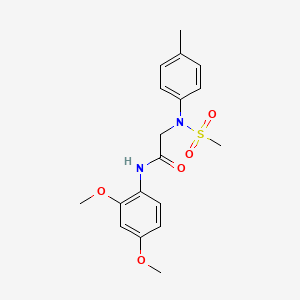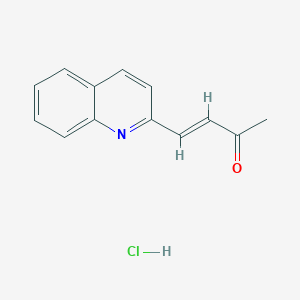![molecular formula C20H30N2O4 B6123944 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)
7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane, also known as ASB-13670, is a synthetic compound that has been of interest in scientific research due to its potential therapeutic applications. It belongs to the class of spirocyclic compounds and has been synthesized through a multi-step process.
作用機序
The mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane is primarily through its inhibition of MAO-B. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have implications for the treatment of various neurological disorders. Additionally, 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane has been shown to induce apoptosis in cancer cells, suggesting that it may have a dual mechanism of action in cancer therapy.
Biochemical and Physiological Effects
7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane has been found to have various biochemical and physiological effects in preclinical studies. In addition to its inhibition of MAO-B and induction of apoptosis, 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane has been shown to have anti-inflammatory and antioxidant properties. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane has several advantages for laboratory experiments, including its high potency and selectivity for MAO-B inhibition. However, its multi-step synthesis process and limited availability may pose challenges for researchers. Additionally, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane. One potential area of study is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential as an antiviral agent. Finally, the synthesis of 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane may be optimized to improve its availability and reduce the cost of production.
合成法
The synthesis of 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 2,3-dimethoxybenzaldehyde with 2-(methoxyacetyl)pyridine to form the intermediate product, which is then reacted with 1,2-diaminocyclohexane to produce 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane has been found to act as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
In cancer research, 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This inhibition is thought to occur through the induction of apoptosis, or programmed cell death, in the cancer cells.
In infectious disease research, 7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane has been studied for its potential as an antiviral agent. It has been found to inhibit the replication of the hepatitis C virus and the Zika virus, suggesting that it may have broader antiviral activity.
特性
IUPAC Name |
1-[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-24-13-18(23)22-11-9-20(15-22)8-5-10-21(14-20)12-16-6-4-7-17(25-2)19(16)26-3/h4,6-7H,5,8-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTOTQFRISVEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6123880.png)
![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B6123882.png)

![3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B6123895.png)
![6-[2-(4-chlorophenyl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6123897.png)
![1-(4-{[(4-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6123901.png)
![1-acetyl-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6123912.png)


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123950.png)
![N-(4-ethoxyphenyl)-N'-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123953.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6123969.png)
![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6123975.png)